molecular formula C18H12F3NOS2 B4623724 3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

Cat. No. B4623724
M. Wt: 379.4 g/mol
InChI Key: JBKKQSRGVMPENO-XNTDXEJSSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including structures akin to the target compound, typically involves Knoevenagel condensation or similar chemical reactions. These processes yield compounds with significant non-planarity and potential for intermolecular interactions, contributing to their stability and unique properties (Yahiaoui et al., 2019).

Molecular Structure Analysis

X-ray diffraction and Density Functional Theory (DFT) calculations play crucial roles in understanding the molecular structure. These methods have confirmed the non-planar configuration of similar thiazolidinone derivatives, revealing specific crystallographic parameters and the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, for molecular stability (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazolidinone compounds are known for participating in various chemical reactions, leading to the formation of diverse structures. These include cycloadditions, condensations with aldehydes, and interactions with amines, demonstrating the versatility and reactivity of the thiazolidinone core (Kandeel, 2000).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystal structure, are often determined through experimental studies involving spectroscopy and crystallography. These properties are influenced by the compound's molecular structure and intermolecular interactions, providing insights into its behavior in different environments (Shahwar et al., 2009).

Scientific Research Applications

Synthesis and Therapeutic Potential

  • A series of novel derivatives of the chemical compound were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. One derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential for therapeutic development (Ş. Küçükgüzel et al., 2013).

Structural Analysis and Applications

  • The structural analysis of thiazolidin-4-one derivatives, including the compound , revealed their ability to form hydrogen-bonded dimers, chains of rings, and sheets. These structural characteristics could have implications for the development of materials with specific molecular interactions and properties (P. Delgado et al., 2005).

Advanced Materials Development

  • In the field of materials science, derivatives of thiazolidin-4-one have been utilized in the synthesis of planar copolymers for high-efficiency polymer solar cells. This highlights the compound's relevance not only in pharmaceutical applications but also in the development of new materials for energy conversion (Ruiping Qin et al., 2009).

Chemical Reactivity and Modification

  • The compound and its derivatives have been investigated for their chemoselectivity in reactions with diazomethanes, leading to the synthesis of spirocyclopropane derivatives and other products. This research contributes to the understanding of its chemical reactivity and potential for modification in synthetic chemistry (Martin S. Seyfried et al., 2009).

Nonlinear Optical (NLO) Properties

  • Computational studies have explored the linear and NLO properties of thiazolidin-4-one derivatives, emphasizing their high hyper-Rayleigh scattering first hyperpolarizability. This suggests the compound's potential in optoelectronic and optical devices, expanding its applications beyond pharmaceuticals into the realm of material science (T. Bensafi et al., 2021).

properties

IUPAC Name

(5E)-3-(3-methylphenyl)-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NOS2/c1-11-5-4-7-13(9-11)22-16(23)15(25-17(22)24)10-12-6-2-3-8-14(12)18(19,20)21/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKQSRGVMPENO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3C(F)(F)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(3-Methylphenyl)-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one
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3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one
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3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one
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3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one
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3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one
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3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

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